N-[(4-Chlorophenyl)carbamoyl]glycine
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Overview
Description
2-{[(4-chlorophenyl)carbamoyl]amino}acetic acid is an organic compound with the molecular formula C9H9ClN2O3 It is a derivative of glycine, where the amino group is substituted with a 4-chlorophenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)carbamoyl]amino}acetic acid typically involves the reaction of glycine with 4-chlorophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-{[(4-chlorophenyl)carbamoyl]amino}acetic acid can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous solvents and reagents. The product is typically isolated by filtration, washed, and dried to obtain the final compound in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chlorophenyl)carbamoyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-{[(4-chlorophenyl)carbamoyl]amino}acetic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)carbamoyl]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in biochemical pathways and physiological effects. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)carbamoyl]glycine: Similar structure with a glycine backbone.
4-chlorophenyl isocyanate: A precursor used in the synthesis of the compound.
4-chlorophenylcarbamic acid: Another related compound with similar functional groups.
Uniqueness
2-{[(4-chlorophenyl)carbamoyl]amino}acetic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-6-1-3-7(4-2-6)12-9(15)11-5-8(13)14/h1-4H,5H2,(H,13,14)(H2,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHMXKFYEJYINJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588136 |
Source
|
Record name | N-[(4-Chlorophenyl)carbamoyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3896-28-4 |
Source
|
Record name | N-[(4-Chlorophenyl)carbamoyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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